Fmoc-3-pyrenyl-L-alanine
CAS No.: 183071-07-0
Cat. No.: VC20901660
Molecular Formula: C34H25NO4
Molecular Weight: 511.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 183071-07-0 |
|---|---|
| Molecular Formula | C34H25NO4 |
| Molecular Weight | 511.6 g/mol |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyren-1-ylpropanoic acid |
| Standard InChI | InChI=1S/C34H25NO4/c36-33(37)30(18-23-15-14-22-13-12-20-6-5-7-21-16-17-24(23)32(22)31(20)21)35-34(38)39-19-29-27-10-3-1-8-25(27)26-9-2-4-11-28(26)29/h1-17,29-30H,18-19H2,(H,35,38)(H,36,37)/t30-/m0/s1 |
| Standard InChI Key | LXZMJSJQWMANBG-PMERELPUSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)C(=O)O |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)C(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)C(=O)O |
Introduction
Molecular Structure and Properties
Fmoc-3-pyrenyl-L-alanine (CAS: 183071-07-0) is a derivative of the amino acid alanine, where the amino group is protected by the Fmoc group, and the side chain is substituted with a pyrene moiety. This specialized structure creates a compound with distinctive physicochemical characteristics that distinguish it from standard amino acids and other Fmoc-protected derivatives.
Chemical Composition
The molecular structure of Fmoc-3-pyrenyl-L-alanine consists of three key components:
-
An L-alanine backbone providing the amino acid framework
-
A pyrene group attached to the β-carbon position
-
The Fmoc protecting group attached to the α-amino position
This unique combination results in a molecule with both peptide synthesis capability and special fluorescent properties. The compound has the molecular formula C30H23NO4 and a molecular weight of approximately 461.51 g/mol.
Physical Properties
Fmoc-3-pyrenyl-L-alanine typically appears as a white to off-white crystalline solid. Its solubility profile is influenced by both the hydrophobic pyrene moiety and the Fmoc protecting group, making it soluble in organic solvents such as dimethylformamide (DMF), dichloromethane, and tetrahydrofuran, but poorly soluble in water. The compound is generally stable under standard laboratory conditions but should be protected from light to prevent photodegradation of the pyrene moiety.
Spectroscopic Characteristics
The pyrene moiety in Fmoc-3-pyrenyl-L-alanine confers distinctive spectroscopic properties that are particularly valuable for research applications:
-
UV-Visible absorption: Strong absorption bands in the 300-350 nm region
-
Fluorescence emission: Characteristic emission in the 370-420 nm range
-
High quantum yield compared to other fluorescent amino acids
-
Relatively long fluorescence lifetime (tens of nanoseconds)
-
Capability to form excimers at high local concentrations, resulting in red-shifted emission
These spectroscopic properties make Fmoc-3-pyrenyl-L-alanine particularly useful for fluorescence-based applications in peptide and protein research.
Synthesis and Preparation Methods
The synthesis of Fmoc-3-pyrenyl-L-alanine involves specialized chemical procedures to create this modified amino acid with its distinctive structural features.
Synthetic Routes
The synthesis of Fmoc-3-pyrenyl-L-alanine typically follows a multi-step approach:
-
Preparation of the pyrene-substituted alanine through coupling of pyrene derivatives with alanine or suitable precursors
-
Protection of the amino group using the Fmoc group through reaction with Fmoc-Cl in the presence of a base such as pyridine
The Fmoc group is introduced by reacting the amino group with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as pyridine. This protection step is crucial for subsequent peptide synthesis applications and follows established protocols for Fmoc-amino acid preparation.
Purification Methods
Following synthesis, Fmoc-3-pyrenyl-L-alanine requires purification to ensure high purity for research applications. Common purification techniques include:
-
Recrystallization from appropriate solvent systems
-
Column chromatography, often using silica gel as the stationary phase
-
Preparative HPLC for higher purity requirements
-
Characterization using analytical techniques such as NMR, mass spectrometry, and HPLC
The purification process aims to achieve the high purity necessary for peptide synthesis and other sensitive biochemical applications.
Applications in Peptide Chemistry
Fmoc-3-pyrenyl-L-alanine serves as a valuable building block in peptide synthesis and related applications, offering unique capabilities due to its specialized structure.
Solid-Phase Peptide Synthesis
In solid-phase peptide synthesis (SPPS), Fmoc-3-pyrenyl-L-alanine is utilized as a building block that enables the incorporation of the pyrene moiety into peptide sequences. The Fmoc protecting group makes it compatible with standard Fmoc-SPPS protocols, where the protecting group is typically removed using a base such as piperidine in DMF.
The integration of this compound into peptides allows researchers to:
-
Create peptides with intrinsic fluorescence properties
-
Introduce specific structural elements that can influence peptide folding and interactions
-
Develop peptides with enhanced recognition capabilities for target molecules
-
Establish peptide-based probes for various biochemical and biophysical studies
Comparative Advantages in Peptide Modification
The table below compares Fmoc-3-pyrenyl-L-alanine with similar Fmoc-protected amino acids, highlighting its unique features and applications:
Research Applications
Fmoc-3-pyrenyl-L-alanine has diverse applications in scientific research:
-
Chemistry: It is used in solid-phase peptide synthesis to create peptides and proteins with specific sequences
-
Biology: It is employed in proteomics studies to investigate protein structure and function
-
Medicine: It supports the development of peptide-based drugs and therapeutic agents
-
Industry: It contributes to the production of peptide-based materials and sensors
The unique properties of Fmoc-3-pyrenyl-L-alanine make it particularly valuable in research areas requiring fluorescence detection, molecular recognition, and specialized structural elements.
Biochemical and Biophysical Properties
The biochemical and biophysical properties of Fmoc-3-pyrenyl-L-alanine arise from its unique structural features and influence its behavior in biological systems.
Interactions with Biomolecules
Fmoc-3-pyrenyl-L-alanine interacts with various biomolecules in biochemical reactions. These interactions are influenced by:
-
The hydrophobic character of the pyrene moiety, which can drive associations with nonpolar regions of proteins and membranes
-
The planar aromatic structure of pyrene, which can participate in π-π stacking interactions with other aromatic systems
-
The potential for the pyrene group to intercalate between base pairs in nucleic acids
-
The modified side chain structure, which can influence binding specificity in protein-peptide interactions
These interactions make Fmoc-3-pyrenyl-L-alanine valuable for studies of molecular recognition and biomolecular interactions.
Fluorescence Applications in Biological Systems
The fluorescence properties of the pyrene moiety in Fmoc-3-pyrenyl-L-alanine provide several advantages for biological applications:
-
Environmental sensitivity of fluorescence, allowing detection of changes in local polarity or binding events
-
Excimer formation at high local concentrations, useful for detecting peptide aggregation or proximity
-
Long fluorescence lifetime, enabling time-resolved fluorescence studies in complex biological environments
-
Energy transfer capabilities (FRET), useful for measuring distances between biomolecules
These fluorescence capabilities have made Fmoc-3-pyrenyl-L-alanine valuable in studies of protein folding, membrane interactions, and molecular recognition.
Comparative Analysis with Related Compounds
Understanding the unique properties of Fmoc-3-pyrenyl-L-alanine is enhanced through comparison with structurally related compounds.
Structural Comparison
Fmoc-3-pyrenyl-L-alanine differs from other aromatic amino acid derivatives in several key aspects:
-
The pyrene moiety contains four fused benzene rings, creating a larger and more extended aromatic system compared to single-ring systems like in phenylalanine
-
Unlike pyridyl-substituted alanines such as Fmoc-3-(3-pyridyl)-L-alanine and Fmoc-3-(4'-pyridyl)-L-alanine, which contain nitrogen in their aromatic rings, the pyrene moiety is a pure hydrocarbon system
-
The planar structure of pyrene differs from the non-planar structure of some other aromatic groups, affecting its intercalation capabilities and π-stacking interactions
These structural differences contribute to the unique properties and applications of Fmoc-3-pyrenyl-L-alanine.
Current Research and Future Directions
Research involving Fmoc-3-pyrenyl-L-alanine continues to evolve, with emerging applications and ongoing investigations.
Recent Research Applications
Recent scientific investigations have utilized Fmoc-3-pyrenyl-L-alanine in various innovative ways:
-
Development of fluorescent peptide probes for biological imaging and sensing
-
Creation of self-assembling peptide systems with fluorescence reporting capabilities
-
Studies of peptide-membrane interactions using the pyrene fluorescence as an environmental sensor
-
Design of peptide-based materials with unique optical properties
-
Investigation of protein-protein interactions through fluorescence-based detection methods These applications highlight the versatility and ongoing relevance of Fmoc-3-pyrenyl-L-alanine in contemporary research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume